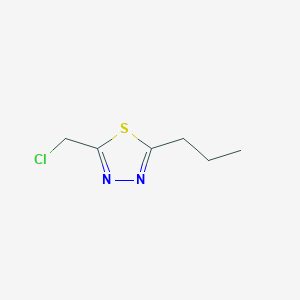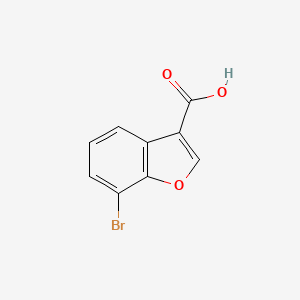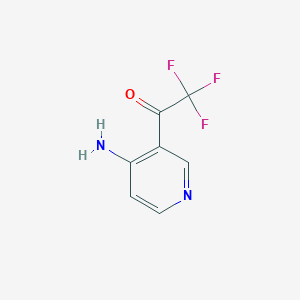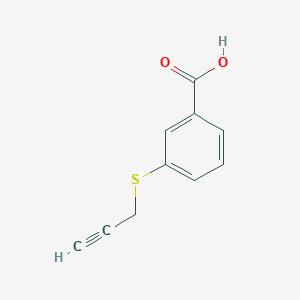
2-(Chlorométhyl)-5-propyl-1,3,4-thiadiazole
Vue d'ensemble
Description
“2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also contains a chloromethyl group (-CH2Cl) and a propyl group (-CH2CH2CH3) attached to the thiadiazole ring .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, chloromethyl groups are often introduced into molecules through chloromethylation reactions. For example, chloromethylation of aromatic compounds is commonly performed using chloromethyl methyl ether and a Lewis acid catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound more polar, while the propyl group might increase its hydrophobicity .Applications De Recherche Scientifique
Chimie médicinale
2-(Chlorométhyl)-5-propyl-1,3,4-thiadiazole: est un dérivé du thiophène, qui est une classe de composés hétérocycliques ayant des applications significatives en chimie médicinale . Les dérivés du thiophène sont connus pour leurs propriétés thérapeutiques et se retrouvent dans des médicaments traitant des affections telles que la dépression majeure, le diabète de type 2 et les maladies cardiaques . Le potentiel de ce composé pour créer de nouvelles molécules pharmacologiquement actives en fait un élément précieux pour la découverte et le développement de médicaments.
Pharmacologie
En pharmacologie, les dérivés du thiophène, y compris le This compound, sont utilisés pour synthétiser des composés ayant des propriétés antibactériennes . Ces composés synthétisés ont montré une activité contre les bactéries à Gram négatif et à Gram positif, ainsi qu'une activité antifongique contre des organismes tels que Aspergillus niger et Candida albicans .
Agrochimie
L'application du This compound s'étend à l'agrochimie, où les dérivés du thiophène jouent un rôle dans la synthèse d'agrochimiques . Leur utilisation dans la création de composés ayant des propriétés antibactériennes peut être bénéfique pour protéger les cultures des infections bactériennes et améliorer la productivité agricole.
Science des matériaux
Les dérivés du thiophène sont des matériaux clés dans les diodes électroluminescentes organiques (OLED), les transistors à effet de champ organiques (OFET) et les photovoltaïques organiques (OPV) . Le potentiel de ce composé pour une utilisation dans ces technologies découle de ses propriétés structurelles, qui peuvent contribuer au développement de matériaux avancés pour des applications électroniques et optoélectroniques.
Diodes électroluminescentes organiques (OLED)
Dans le domaine des OLED, les dérivés du thiophène sont utilisés en raison de leur qualité de couleur supérieure et de leur large angle de vision . Le This compound pourrait être étudié pour son utilité dans la création de matériaux émetteurs de lumière plus efficaces pour les applications d'affichage et d'éclairage.
Transistors à effet de champ organiques (OFET)
Pour les OFET, la conception moléculaire des dérivés du thiophène, y compris le This compound, est cruciale pour obtenir une mobilité des porteurs de charge élevée et une stabilité . La recherche sur ce composé pourrait conduire au développement d'OFET à hautes performances avec des applications potentielles dans l'électronique flexible.
Photovoltaïques organiques (OPV)
Dans les OPV, les dérivés du thiophène sont considérés pour leur capacité à récolter efficacement l'énergie solaire . La polyvalence structurelle du This compound en fait un candidat pour la création de nouveaux matériaux donneurs qui peuvent améliorer l'efficacité de conversion de puissance des OPV.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUYTLZCVLUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)






![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)

